Daunorubicin Hydrochloride is the hydrochloride salt of an anthracycline antineoplastic antibiotic with therapeutic effects similar to those of doxorubicin. Daunorubicin exhibits cytotoxic activity through topoisomerase-mediated interaction with DNA, thereby inhibiting DNA replication and repair and RNA and protein synthesis.
Daunorubicin Hydrochloride can cause developmental toxicity according to state or federal government labeling requirements.
A very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of LEUKEMIA and other NEOPLASMS.
C27H30ClNO10
Daunorubicin hydrochloride
CAS No.: 23541-50-6
VCID: VC21336452
Molecular Formula: C27H29NO10.HCl
C27H30ClNO10
Molecular Weight: 564.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Daunorubicin hydrochloride is a potent anthracycline antibiotic used primarily in the treatment of various types of leukemia and other cancers. It is derived from the bacterium Streptomyces coeruleorubidis and functions by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids and disrupting cell division . This article provides an in-depth overview of daunorubicin hydrochloride, including its chemical properties, pharmacological effects, clinical applications, and recent research findings. Pharmacological EffectsDaunorubicin hydrochloride exerts its antineoplastic effects by binding to DNA and inhibiting the synthesis of nucleic acids. This action disrupts cell division, leading to cell death, particularly in rapidly dividing cancer cells . Additionally, daunorubicin generates free radicals, which can cause further cellular damage . Clinical ApplicationsDaunorubicin hydrochloride is primarily used in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) . It is often administered in combination with other chemotherapeutic agents to enhance efficacy. For instance, a liposomal formulation of daunorubicin combined with cytarabine (Vyxeos) has shown improved survival rates compared to traditional chemotherapy regimens in certain patient populations . Side Effects and ToxicityCommon side effects of daunorubicin hydrochloride include hair loss, vomiting, bone marrow suppression, and mucositis . Severe side effects can include cardiotoxicity and tissue necrosis at the injection site . The risk of cardiotoxicity necessitates careful monitoring of cardiac function during treatment. PharmacokineticsThe pharmacokinetics of daunorubicin involve rapid distribution and metabolism, with significant interindividual variability influenced by genetic factors . The major metabolite of daunorubicin is daunorubicinol, which also exhibits cytotoxic activity. Genetic polymorphisms in genes involved in drug transport and metabolism can affect plasma levels and clinical outcomes . Recent Research FindingsRecent studies have highlighted the importance of genetic factors in determining the pharmacokinetics and efficacy of daunorubicin. For example, variations in the CBR1 gene have been associated with altered plasma levels of daunorubicin and its metabolites . Additionally, liposomal formulations of daunorubicin have shown promising results in clinical trials, offering improved survival benefits compared to conventional treatments in certain contexts . Table 2: Comparison of Liposomal Daunorubicin and Cytarabine vs. Traditional Chemotherapy |
---|---|
CAS No. | 23541-50-6 |
Product Name | Daunorubicin hydrochloride |
Molecular Formula | C27H29NO10.HCl C27H30ClNO10 |
Molecular Weight | 564.0 g/mol |
IUPAC Name | (9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
Standard InChI | InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10?,14?,16?,17?,22?,27-;/m0./s1 |
Standard InChIKey | GUGHGUXZJWAIAS-KNRITFDJSA-N |
Isomeric SMILES | CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |
SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |
Canonical SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |
Appearance | Red to Dark Red Solid |
Melting Point | 370 to 374 °F (decomposes) (NTP, 1992) |
Physical Description | Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Solubility | Soluble (NTP, 1992) |
Synonyms | (8S,10S)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrochloride; (8S-cis)-Daunomycin Hydrochloride; 13-Dihydrocarminomycin; Cerubidine; Daunoblastin; Daunomycin |
PubChem Compound | 129317882 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume